2,4-Dimethylbenzenesulfonamide

Description

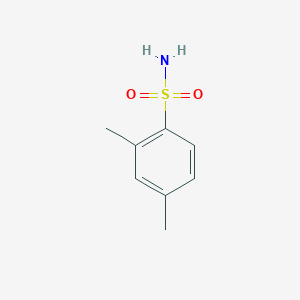

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGBKWMBOBQOCSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50225645 | |

| Record name | m-Xylene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-12-1 | |

| Record name | 2,4-Dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7467-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Xylene-4-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007467121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Xylenesulfonamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400648 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Xylene-4-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50225645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene-4-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethylbenzenesulfonamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QJT2MD5UA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Role of 2,4-Dimethylbenzenesulfonamide as a Scaffold in Mechanistic Drug Discovery

This guide delves into the chemical attributes and broader mechanistic implications of the arylsulfonamide scaffold, as exemplified by the foundational molecule, 2,4-Dimethylbenzenesulfonamide. While this specific compound is primarily recognized as a chemical intermediate, its core structure is a linchpin in the design of a multitude of therapeutic agents. We will dissect the significance of the arylsulfonamide moiety in drug action and explore the experimental pathways to elucidating the mechanisms of its more complex derivatives.

Introduction: The Unassuming Potency of a Core Scaffold

In the landscape of medicinal chemistry, not all molecules of interest are themselves potent therapeutic agents. Many, like 2,4-Dimethylbenzenesulfonamide, serve a more fundamental role as a structural backbone—a scaffold upon which highly specific and potent drugs are built. 2,4-Dimethylbenzenesulfonamide is a simple arylsulfonamide, a class of organic compounds characterized by a sulfonamide group (-S(=O)₂-NH₂) attached to an aryl group.[1][2] While a specific, well-documented biological mechanism of action for 2,4-Dimethylbenzenesulfonamide is not established in scientific literature, the arylsulfonamide functional group it possesses is a "privileged scaffold." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, making it a recurring motif in a vast array of clinically significant medications.

This guide will, therefore, focus on the broader mechanistic principles of arylsulfonamides, using 2,4-Dimethylbenzenesulfonamide as a structural archetype. We will explore why this scaffold is so prevalent in drug design and outline the methodologies used to determine the mechanisms of action for the more complex molecules that are derived from it.

Physicochemical Properties and Synthesis of 2,4-Dimethylbenzenesulfonamide

Understanding the foundational properties of 2,4-Dimethylbenzenesulfonamide is crucial to appreciating its utility as a chemical building block.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂S | [1][3] |

| Molecular Weight | 185.25 g/mol | [1] |

| IUPAC Name | 2,4-dimethylbenzenesulfonamide | [1] |

| CAS Number | 7467-12-1 | [1][3] |

| Appearance | Off-white to yellow solid | [4] |

| Melting Point | 75-76 °C | [4] |

Synthesis of 2,4-Dimethylbenzenesulfonamide

The synthesis of 2,4-Dimethylbenzenesulfonamide is a standard procedure in organic chemistry, typically involving the chlorosulfonation of m-xylene followed by amination. The causality behind this two-step process lies in the reactivity of the starting materials. Chlorosulfonic acid is a powerful electrophile that readily reacts with the electron-rich m-xylene ring to install the sulfonyl chloride group. The resulting 2,4-dimethylbenzenesulfonyl chloride is then susceptible to nucleophilic attack by an amine, in this case, ammonia or an ammonia equivalent, to form the stable sulfonamide.

Experimental Protocol: Synthesis of 2,4-Dimethylbenzenesulfonamide

-

Chlorosulfonation of m-Xylene: a. In a fume hood, cool a flask containing m-xylene in an ice bath. b. Slowly add chlorosulfonic acid dropwise to the cooled m-xylene with constant stirring. The reaction is highly exothermic and releases HCl gas. c. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the evolution of HCl gas ceases.

-

Amination of the Sulfonyl Chloride: a. Carefully pour the reaction mixture over crushed ice to quench the excess chlorosulfonic acid. b. The 2,4-dimethylbenzenesulfonyl chloride will precipitate as a solid. Isolate the solid by filtration and wash with cold water. c. Treat the crude sulfonyl chloride with an excess of aqueous ammonia or another amine source. d. Stir the mixture until the reaction is complete, as monitored by thin-layer chromatography.

-

Purification: a. The resulting 2,4-Dimethylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.[5]

The Arylsulfonamide Scaffold: A Cornerstone of Modern Therapeutics

The sulfonamide group is a versatile pharmacophore due to its unique electronic and structural properties. It is a non-classical isostere of a carboxylate group, can act as a hydrogen bond donor and acceptor, and is metabolically stable. These features allow arylsulfonamides to interact with a wide range of biological targets with high affinity and specificity.

The following diagram illustrates the general structure of an arylsulfonamide and highlights its key features for biological interactions.

Caption: Key features of the arylsulfonamide scaffold.

Diverse Mechanisms of Action of Arylsulfonamide-Containing Drugs

The true power of the arylsulfonamide scaffold is demonstrated by the vast array of mechanisms through which its derivatives exert their therapeutic effects. Below are a few examples that highlight this diversity.

Carbonic Anhydrase Inhibition

Many diuretic drugs are arylsulfonamides that function by inhibiting carbonic anhydrase. This enzyme is crucial for the reabsorption of bicarbonate, sodium, and water in the proximal tubules of the kidney.

-

Mechanism: The sulfonamide group coordinates to the zinc ion in the active site of carbonic anhydrase, mimicking the transition state of the bicarbonate substrate. This potent inhibition leads to increased excretion of sodium and water, resulting in a diuretic effect.

-

Signaling Pathway:

Caption: Mechanism of action of carbonic anhydrase inhibitors.

Inhibition of Voltage-Gated Sodium Channels (NaV)

Certain arylsulfonamides have been developed as potent and selective inhibitors of specific isoforms of voltage-gated sodium channels, such as NaV1.7, which is a key player in pain signaling.[6]

-

Mechanism: These compounds often act as state-dependent blockers, meaning they preferentially bind to the channel in the open or inactivated state. The sulfonamide moiety can form crucial hydrogen bonds with amino acid residues within the channel pore, stabilizing the channel in a non-conducting conformation and thereby blocking nerve impulses.

Modulation of Peroxisome Proliferator-Activated Receptor γ (PPARγ)

Some complex arylsulfonamides act as selective modulators of PPARγ, a nuclear receptor that is a master regulator of glucose and lipid metabolism.[7]

-

Mechanism: Unlike full agonists, which can have side effects, these partial agonists bind to PPARγ and induce a conformational change that is different from that induced by full agonists. The sulfonamide linker is critical for this activity, forming hydrogen bonds with specific residues in the ligand-binding domain.[7] This leads to a selective modulation of gene expression, resulting in improved insulin sensitivity with a potentially better safety profile.[7]

Elucidating the Mechanism of Action: A General Workflow

For a novel derivative of 2,4-Dimethylbenzenesulfonamide, a systematic approach is required to determine its mechanism of action. This self-validating system ensures that the observed biological effects are robustly linked to a specific molecular target.

Experimental Workflow for Mechanism of Action Studies

-

Phenotypic Screening: a. Expose various cell lines or model organisms to the compound and observe for specific phenotypic changes (e.g., cell death, changes in morphology, altered signaling readouts).

-

Target Identification: a. If a phenotype is observed, use techniques like affinity chromatography (where the compound is immobilized and used to "pull down" its binding partners from cell lysates) or thermal proteome profiling to identify the direct molecular target.

-

In Vitro Target Validation: a. Once a putative target is identified, confirm the direct interaction using biophysical methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). b. Perform enzyme inhibition assays to determine the potency (e.g., IC₅₀ or Kᵢ) and mode of inhibition.

-

Cellular Target Engagement: a. Develop cellular assays to confirm that the compound engages the target in a living cell. This could involve cellular thermal shift assays (CETSA) or reporter gene assays for downstream signaling events.

-

In Vivo Efficacy and Pharmacodynamics: a. Test the compound in a relevant animal model of disease. b. Measure target engagement and downstream biomarkers in the animals to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship and confirm the mechanism of action in a physiological context.

Caption: A general workflow for elucidating the mechanism of action.

Conclusion: From Simple Scaffold to Complex Therapeutics

2,4-Dimethylbenzenesulfonamide, in its own right, is a simple molecule primarily of interest to the synthetic chemist. However, its core structure, the arylsulfonamide scaffold, is of profound importance to the drug development professional. Its versatility in interacting with a wide range of biological targets has cemented its place in the arsenal of medicinal chemistry. By understanding the fundamental properties of this scaffold and employing rigorous, self-validating experimental workflows, researchers can continue to build upon this privileged framework to design novel therapeutics with precisely defined mechanisms of action, addressing a multitude of human diseases.

References

-

PubChem. (n.d.). 2,4-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Nirmala, K. N., et al. (2010). N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3144. Retrieved from [Link]

-

Nirmala, K. N., et al. (2010). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1059. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Dimethylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

-

GSRS. (n.d.). 2,4-DIMETHYLBENZENESULFONAMIDE. Retrieved from [Link]

-

McCormack, K., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(3), 283–288. Retrieved from [Link]

- Google Patents. (n.d.). Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts.

-

American Chemical Society. (2011). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 133(49), 19596–19599. Retrieved from [Link]

-

PubMed. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Retrieved from [Link]

-

Stayrook, K. R., et al. (2017). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of Medicinal Chemistry, 60(4), 1487–1503. Retrieved from [Link]

-

Taylor & Francis Online. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Retrieved from [Link]

-

NICNAS. (2013). Benzenesulfonic acid, dimethyl-, sodium salt: Human health tier II assessment. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dimethylbenzenesulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2,4-Dimethylbenzenesulfonamide | C8H11NO2S | CID 81974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. scbt.com [scbt.com]

- 4. N-Ethynyl-N,4-dimethylbenzenesulfonamide | 1005500-75-3 [chemicalbook.com]

- 5. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2,4-Dimethylbenzenesulfonamide

Introduction

2,4-Dimethylbenzenesulfonamide (C₈H₁₁NO₂S) is a key aromatic sulfonamide derivative, a class of compounds renowned for their diverse applications, ranging from antibacterial drugs to essential building blocks in organic synthesis.[1] Accurate structural elucidation and purity assessment are paramount for its effective use in research and development. This technical guide provides an in-depth analysis of the spectroscopic data of 2,4-Dimethylbenzenesulfonamide, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind spectral features is explained to provide a robust framework for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

A thorough understanding of the molecule's connectivity and electronic environment is the foundation for interpreting its spectral data. The structure consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a sulfonamide group (-SO₂NH₂) at position 1.

Caption: Molecular structure of 2,4-Dimethylbenzenesulfonamide with atom numbering.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their connectivity. The spectrum of 2,4-Dimethylbenzenesulfonamide is characterized by distinct signals for the aromatic protons, the two methyl groups, and the sulfonamide protons.

Expertise & Experience: The choice of solvent is critical in ¹H NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for sulfonamides as it can effectively solvate the molecule and allows for the observation of the exchangeable NH₂ protons. In a non-polar solvent like CDCl₃, the NH₂ signal can be very broad or may exchange too rapidly to be observed reliably.

Data Summary: ¹H NMR (500 MHz, DMSO-d₆)

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-6 | 7.76 | d | 1H | 8.2 |

| NH₂ | 7.31 | s (broad) | 2H | - |

| H-5 | 7.27 | d | 1H | 8.2 |

| H-3 | 7.25 | s | 1H | - |

| C₇-H₃ (Methyl) | 2.55 | s | 3H | - |

| C₈-H₃ (Methyl) | 2.30 | s | 3H | - |

Data sourced and interpreted from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation:

-

Aromatic Region (7.25-7.76 ppm): The 1,2,4-substitution pattern gives rise to a characteristic set of signals.

-

The proton at the C-6 position (H-6) is deshielded by the adjacent electron-withdrawing sulfonamide group and appears as the furthest downfield doublet at 7.76 ppm. It is split into a doublet by its only neighbor, H-5, with a typical ortho coupling constant (J ≈ 8.2 Hz).

-

The proton at C-5 (H-5) appears as a doublet around 7.27 ppm, also due to coupling with H-6.

-

The proton at C-3 (H-3) is isolated and thus appears as a sharp singlet at 7.25 ppm.

-

-

Sulfonamide Protons (7.31 ppm): The two protons of the -SO₂NH₂ group appear as a broad singlet. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with any trace amounts of water in the solvent.

-

Methyl Protons (2.30 and 2.55 ppm): The two methyl groups are in different chemical environments and give rise to two distinct singlets.

-

The methyl group at C-2 (assigned to C₇) is ortho to the bulky and electron-withdrawing sulfonamide group, causing it to be more deshielded and appear further downfield at 2.55 ppm.

-

The methyl group at C-4 (assigned to C₈) is para to the sulfonamide group and appears at 2.30 ppm.

-

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Due to the lack of symmetry in 2,4-Dimethylbenzenesulfonamide, all eight carbon atoms are chemically non-equivalent and produce distinct signals.

Data Summary: ¹³C NMR (125 MHz, DMSO-d₆)

| Signal Assignment | Chemical Shift (δ) ppm |

| C-1 | 142.1 |

| C-4 | 140.2 |

| C-2 | 136.0 |

| C-5 | 131.7 |

| C-6 | 129.4 |

| C-3 | 126.5 |

| C₇ (Methyl) | 20.8 |

| C₈ (Methyl) | 19.5 |

Data sourced and interpreted from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation:

-

Aromatic Region (126.5-142.1 ppm): The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents.

-

The quaternary carbons directly attached to the electron-donating methyl groups and the electron-withdrawing sulfonamide group (C-1, C-2, C-4) are found downfield. C-1, bearing the sulfonamide group, is the most deshielded at 142.1 ppm.

-

The protonated carbons (C-3, C-5, C-6) appear in the more upfield region of the aromatic window.

-

-

Aliphatic Region (19.5-20.8 ppm): The two sp³-hybridized methyl carbons are significantly shielded compared to the aromatic carbons and appear upfield. The slight difference in their chemical shifts (20.8 ppm vs. 19.5 ppm) confirms their distinct chemical environments.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Trustworthiness: The presence of strong, characteristic bands for the N-H and S=O stretches provides a self-validating system for confirming the sulfonamide moiety. The absence of other strong absorptions (e.g., a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹) reliably rules out common alternative structures or impurities.

Data Summary: Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3354, 3261 | Strong | -NH₂ (Sulfonamide) | Asymmetric & Symmetric N-H Stretch |

| 3085, 3031 | Medium | Aromatic C-H | C-H Stretch |

| 2925 | Medium | -CH₃ (Methyl) | C-H Stretch |

| 1599 | Medium | Aromatic Ring | C=C Stretch |

| 1316, 1156 | Strong | -SO₂- (Sulfonamide) | Asymmetric & Symmetric S=O Stretch |

| 818 | Strong | Aromatic Ring | C-H Out-of-Plane Bend |

Data sourced and interpreted from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation:

-

N-H Stretching (3354, 3261 cm⁻¹): The two distinct, strong bands are classic indicators of a primary amine or amide group (-NH₂). Their position and sharpness are characteristic of the sulfonamide functional group.

-

S=O Stretching (1316, 1156 cm⁻¹): These two very strong and prominent absorptions are definitive evidence for the sulfonyl group (-SO₂-). The bands correspond to the asymmetric and symmetric stretching modes, respectively.

-

C-H Stretching (2925-3085 cm⁻¹): The signals above 3000 cm⁻¹ are typical for aromatic C-H stretches, while the peak at 2925 cm⁻¹ corresponds to the C-H stretches of the methyl groups.

-

C-H Bending (818 cm⁻¹): The strong absorption in the "fingerprint region" at 818 cm⁻¹ is a characteristic out-of-plane C-H bending vibration for a 1,2,4-trisubstituted benzene ring, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure. Electron Ionization (EI) is a common technique that generates a molecular ion and a series of characteristic fragment ions.

Molecular Ion: The molecular formula C₈H₁₁NO₂S corresponds to a monoisotopic mass of 185.05 Da. The mass spectrum shows a clear molecular ion peak ([M]⁺˙) at m/z 185 .

Data Summary: Major Fragment Ions (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 185 | 35 | [C₈H₁₁NO₂S]⁺˙ (Molecular Ion) |

| 121 | 100 | [C₈H₉S]⁺ or [C₉H₁₃]⁺ (Tropylium-like) |

| 105 | 25 | [C₇H₅O]⁺ or [C₈H₉]⁺ |

| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 20 | [C₆H₅]⁺ (Phenyl cation) |

Data sourced and interpreted from the Spectral Database for Organic Compounds (SDBS).[2]

Fragmentation Pathway Analysis: The fragmentation of aromatic sulfonamides under EI conditions is driven by the stability of the resulting carbocations. A key fragmentation pathway involves the cleavage of the C-S bond.

Caption: Plausible EI fragmentation pathway for 2,4-Dimethylbenzenesulfonamide.

-

Formation of m/z 121 (Base Peak): A characteristic fragmentation for many aromatic sulfonamides is the loss of sulfur dioxide (SO₂) via a rearrangement, leading to the formation of the base peak at m/z 121.[3]

-

Formation of m/z 105: Cleavage of the C-S bond results in the loss of the •SO₂NH₂ radical (80 u), yielding the dimethylphenyl cation at m/z 105.

-

Formation of m/z 91: The subsequent loss of a methyl radical from the m/z 105 fragment can lead to the formation of the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91, a common fragment in compounds containing a toluene-like moiety.

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring the spectroscopic data presented in this guide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Standard workflow for acquiring NMR spectra.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of 2,4-Dimethylbenzenesulfonamide with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of key absorption bands.

-

3. Mass Spectrometry (MS)

-

Sample Introduction:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Introduce the sample into the mass spectrometer. For Electron Ionization (EI), this is often done via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

-

Ionization:

-

In the EI source, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

-

Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating the mass spectrum.

-

Conclusion

The orthogonal spectroscopic techniques of NMR, IR, and MS provide a comprehensive and unambiguous characterization of 2,4-Dimethylbenzenesulfonamide. ¹H and ¹³C NMR confirm the precise connectivity of the carbon-hydrogen framework and the 1,2,4-substitution pattern. IR spectroscopy provides definitive evidence for the key sulfonamide functional group through its characteristic N-H and S=O stretching vibrations. Finally, mass spectrometry confirms the molecular weight and reveals a fragmentation pattern consistent with the proposed structure, notably the loss of SO₂ and the formation of stable aromatic cations. Together, these data form a self-validating system that confirms the identity and structural integrity of the molecule with high confidence.

References

-

Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 2,4-dimethylpentane. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available from: [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. Available from: [Link]

-

Global Substance Registration System (gsrs). 2,4-DIMETHYLBENZENESULFONAMIDE. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

PubMed. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available from: [Link]

Sources

Methodological & Application

Application Note: Heterocyclic Synthesis with 2,4-Dimethylbenzenesulfonamide

Executive Summary

2,4-Dimethylbenzenesulfonamide (2,4-DMBSA) is a privileged organosulfur building block, distinct from its simpler analog p-toluenesulfonamide due to the steric influence of the ortho-methyl group. This structural feature imparts unique solubility profiles and metabolic stability to its derivatives, making it a valuable scaffold in medicinal chemistry (e.g., antiviral and anticancer research).[1]

This guide details the integration of 2,4-DMBSA into heterocyclic systems. Unlike standard primary amines, the sulfonamide nitrogen is electron-deficient (

Chemical Profile & Reactivity Analysis

The "Ortho-Effect" in Catalysis

The defining feature of 2,4-DMBSA is the methyl group at the C2 position.

-

Steric Shielding: The C2-methyl creates steric bulk near the sulfonamide nitrogen. In metal-catalyzed cross-couplings (Buchwald-Hartwig or Ullmann), this bulk can destabilize the Metal-Nitrogen intermediate, requiring higher catalyst loadings or smaller, more flexible ligands (e.g., DMEDA over bulky phosphines).[1]

-

Solubility: The lipophilic xylyl core significantly enhances solubility in organic solvents (DCM, Toluene) compared to benzenesulfonamide, facilitating non-polar workups.[1]

Strategic Reaction Pathways

The sulfonamide nitrogen (

-

Direct N-Heteroarylation: Coupling with halo-heterocycles to form

-(heteroaryl)sulfonamides.[1] -

Cyanamide Activation: Converting the sulfonamide to a sulfonylcyanamide (

), a reactive dipole precursor for synthesizing 1,2,4-triazoles and imidazoles.

Figure 1: Strategic reaction landscape. Pathway A yields direct coupled products; Pathway B accesses fused heterocyclic systems.

Detailed Protocols

Protocol A: Ligand-Promoted N-Heteroarylation

Objective: Synthesize N-(pyridin-2-yl)-2,4-dimethylbenzenesulfonamide.

Challenge: The electron-deficient pyridine ring and the steric bulk of 2,4-DMBSA make standard

Materials

-

Substrate: 2,4-Dimethylbenzenesulfonamide (1.0 equiv)

-

Coupling Partner: 2-Bromopyridine (1.2 equiv)[1]

-

Catalyst: Copper(I) Iodide (CuI) (10 mol%)[1]

-

Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%)[1]

-

Base: Potassium Phosphate (

) (2.0 equiv)[1] -

Solvent: 1,4-Dioxane (Anhydrous)[1]

Step-by-Step Methodology

-

Charge: In a glovebox or under Argon flow, add 2,4-DMBSA (185 mg, 1 mmol),

(424 mg, 2 mmol), and CuI (19 mg, 0.1 mmol) to a screw-cap pressure vial. -

Solvate: Add anhydrous 1,4-Dioxane (3 mL).

-

Activate: Add 2-Bromopyridine (114 µL, 1.2 mmol) and DMEDA (22 µL, 0.2 mmol) via syringe.

-

Expert Note: Add the ligand after the solvent to ensure it complexes with the copper immediately, preventing catalyst aggregation.

-

-

Reaction: Seal the vial and heat to 110°C for 16–24 hours. The mixture should turn a deep blue-green color, indicating active Cu-amine species.

-

Workup (Critical for Copper Removal):

-

Cool to room temperature.[2]

-

Dilute with EtOAc (20 mL) and filter through a Celite pad to remove phosphate salts.

-

Wash the filtrate with 5% aqueous ammonia (2 x 10 mL).[1] This step complexes residual copper, pulling it into the aqueous phase (turning it blue).

-

Wash with brine, dry over

, and concentrate.[1]

-

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). 2,4-DMBSA derivatives typically elute later than simple phenyl analogs due to the methyl groups increasing lipophilicity.

Protocol B: Synthesis of Sulfonyl-Heterocycles via Cyanamide

Objective: Synthesize N-(2,4-dimethylphenylsulfonyl)-1H-imidazole-2-carboximidamide hybrids. Mechanism: This proceeds via a sulfonylcyanamide intermediate which acts as a "backbone" for building the heterocycle.

Phase 1: Activation to Sulfonylcyanamide

-

Dissolve: 2,4-DMBSA (10 mmol) in Acetone (30 mL).

-

Basify: Add anhydrous

(15 mmol) and stir for 15 min at RT. -

Cyanation: Add Cyanogen Bromide (BrCN) (11 mmol) dropwise Caution: Highly Toxic.[1]

-

Reflux: Heat to reflux for 4 hours.

-

Isolate: Evaporate solvent. Dissolve residue in water and acidify with HCl to precipitate the N-(2,4-dimethylphenylsulfonyl)cyanamide . Recrystallize from Ethanol.[1]

Phase 2: Heterocyclic Cyclization

-

React: Combine the sulfonylcyanamide (1 mmol) with a mercapto-heterocycle (e.g., 1-methylimidazole-2-thiol) (1 mmol) in dry Toluene.

-

Heat: Reflux for 6–12 hours.

-

Mechanism: The nucleophilic nitrogen of the imidazole attacks the cyano carbon, followed by rearrangement to form the guanidine-like linkage.

-

Purification: The product often precipitates upon cooling. Wash with cold ether.[1]

Data Summary & Optimization Parameters

Table 1: Solvent & Base Effects on N-Arylation Yields (2,4-DMBSA) Data derived from comparative arylsulfonamide studies [1, 2].[1]

| Solvent | Base | Ligand | Temp (°C) | Yield (%) | Notes |

| DMSO | L-Proline | 90 | 45% | Poor conversion; steric hindrance affects amino-acid ligands.[1] | |

| DMF | None | 130 | 60% | High temp required; significant byproduct formation.[1] | |

| Dioxane | DMEDA | 110 | 88% | Optimal. DMEDA is small enough to bypass ortho-methyl sterics. | |

| Toluene | Xantphos | 100 | 30% | Pd-catalyzed conditions often fail with bulky sulfonamides. |

Troubleshooting & Critical Control Points

Figure 2: Diagnostic logic for copper-catalyzed coupling failures.

-

Moisture Sensitivity: The sulfonyl chloride precursor (if used) is highly sensitive to hydrolysis.[1] However, the sulfonamide reagent (2,4-DMBSA) is stable.[1] The critical moisture sensitivity lies in the catalytic system (Protocol A). Water deactivates the Cu-ligand complex.

-

Regioselectivity: In Protocol B (Phase 2), attack usually occurs at the cyano carbon.[1] If using substituted heterocycles, steric clash with the 2,4-dimethyl group may force the reaction to require higher temperatures (refluxing xylene instead of toluene).

References

-

Copper-Catalyzed N-Arylation of Sulfonamides

-

Synthesis of N-Heteroaryl Sulfonamides

-

Sulfonyl-Cyanamide to Heterocycle Protocol

-

Structural Analysis (Sterics)

Sources

- 1. 2,4-Dimethylbenzenesulfonamide | C8H11NO2S | CID 81974 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2,4-Dichlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Making sure you're not a bot! [mostwiedzy.pl]

- 5. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

2,4-Dimethylbenzenesulfonamide: A Versatile Reagent in Modern Organic Synthesis

Introduction: Unveiling the Potential of a Niche Reagent

In the vast landscape of organic synthesis, the strategic selection of reagents is paramount to achieving desired molecular transformations with efficiency and precision. 2,4-Dimethylbenzenesulfonamide, a seemingly unassuming aromatic sulfonamide, has emerged as a versatile and valuable tool in the synthetic chemist's arsenal. Characterized by a sulfonamide functional group attached to a dimethyl-substituted benzene ring, this white to off-white solid possesses unique chemical properties stemming from its steric and electronic profile.[1] Its utility extends from a robust protecting group for amines to a key building block in the synthesis of biologically active compounds, most notably sulfonylureas.

This comprehensive guide delves into the practical applications of 2,4-dimethylbenzenesulfonamide, providing detailed protocols and mechanistic insights for its use in contemporary organic synthesis. The information presented herein is curated for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this reagent in their synthetic endeavors.

Table 1: Physicochemical Properties of 2,4-Dimethylbenzenesulfonamide

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂S | [2] |

| Molecular Weight | 185.25 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [1] |

| CAS Number | 7467-12-1 | [2] |

Core Application I: The 2,4-Dimethylbenzenesulfonyl Group as a Robust Amine Protecting Strategy

The protection of amine functionalities is a cornerstone of multi-step organic synthesis. The ideal protecting group should be readily introduced, stable to a wide range of reaction conditions, and cleavable under specific and mild conditions. The 2,4-dimethylbenzenesulfonyl (DMB-SO₂) group, derived from 2,4-dimethylbenzenesulfonamide, offers a compelling option for amine protection, particularly when stability towards basic and nucleophilic reagents is required.

The rationale behind its efficacy lies in the steric hindrance provided by the two methyl groups on the aromatic ring, which shields the sulfonamide linkage from unwanted reactions. Furthermore, the electronic nature of the aryl sulfonamide imparts significant stability.

Mechanism of Protection and Deprotection

The protection of a primary or secondary amine involves its reaction with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base. The amine nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group.

Deprotection is typically achieved under strongly acidic conditions, which protonate the sulfonamide nitrogen and facilitate the cleavage of the N-S bond. The electron-donating methyl groups on the aromatic ring can subtly influence the stability of the sulfonamide, and deprotection often requires forcing conditions such as heating in concentrated acid.[3][4][5]

Figure 1: General workflow for the protection and deprotection of amines using the 2,4-dimethylbenzenesulfonyl group.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dimethylbenzenesulfonyl Chloride

A prerequisite for utilizing 2,4-dimethylbenzenesulfonamide as a protecting group precursor is its conversion to the corresponding sulfonyl chloride.

-

Materials: 2,4-Dimethylbenzenesulfonamide, Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅), inert solvent (e.g., Dichloromethane).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dimethylbenzenesulfonamide (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Optionally, a catalytic amount of dimethylformamide (DMF) can be added.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride under reduced pressure.

-

The crude 2,4-dimethylbenzenesulfonyl chloride can be purified by distillation under reduced pressure or used directly in the next step after thorough drying.

-

Protocol 2: Protection of a Primary Amine

-

Materials: Primary amine, 2,4-dimethylbenzenesulfonyl chloride, anhydrous pyridine or triethylamine, anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.5-2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve 2,4-dimethylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 3: Deprotection of a 2,4-Dimethylbenzenesulfonamide

-

Materials: N-(2,4-Dimethylbenzenesulfonyl)-protected amine, 48% Hydrobromic acid (HBr) in acetic acid, phenol (optional, as a scavenger).

-

Procedure:

-

Dissolve the protected amine (1.0 eq) in a solution of 48% HBr in acetic acid.

-

Add phenol (1-2 eq) as a scavenger if the substrate is sensitive to bromination.

-

Heat the reaction mixture to 70-100 °C and monitor the progress by TLC.[3][4]

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.

-

Basify the aqueous solution with a strong base (e.g., NaOH or KOH) to pH > 10.

-

Extract the deprotected amine with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude amine as required.

-

Core Application II: Synthesis of Sulfonylureas

Sulfonylureas are a prominent class of compounds with significant applications in medicine, particularly as oral hypoglycemic agents for the treatment of type 2 diabetes.[6] 2,4-Dimethylbenzenesulfonamide can serve as a key starting material for the synthesis of novel sulfonylurea derivatives. The general synthetic strategy involves the reaction of the sulfonamide with an isocyanate or a carbamate precursor.[7][8]

General Reaction Pathway

The synthesis of a sulfonylurea from 2,4-dimethylbenzenesulfonamide typically proceeds via the deprotonation of the sulfonamide nitrogen with a base to form a more nucleophilic sulfonamide anion. This anion then attacks the electrophilic carbonyl carbon of an isocyanate, leading to the formation of the sulfonylurea linkage.

Figure 2: Synthesis of sulfonylureas from 2,4-dimethylbenzenesulfonamide.

Experimental Protocol: Synthesis of a N-(2,4-Dimethylbenzenesulfonyl)-N'-alkylurea

-

Materials: 2,4-Dimethylbenzenesulfonamide, Sodium hydride (NaH, 60% dispersion in mineral oil), anhydrous Dimethylformamide (DMF), Alkyl isocyanate.

-

Procedure:

-

To a stirred suspension of NaH (1.1 eq, washed with anhydrous hexanes to remove mineral oil) in anhydrous DMF, add a solution of 2,4-dimethylbenzenesulfonamide (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium salt.

-

Cool the reaction mixture back to 0 °C and add the alkyl isocyanate (1.0 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude sulfonylurea by recrystallization or column chromatography.

-

Core Application III: Participation in Condensation Reactions

While less common, sterically hindered sulfonamides like 2,4-dimethylbenzenesulfonamide can participate in condensation reactions with electrophilic partners, such as aldehydes. These reactions often require acidic catalysis to activate the electrophile. The products of such condensations can be valuable intermediates for the synthesis of more complex heterocyclic structures.

A study on the acid-catalyzed condensation of the structurally related 4-tert-butyl-2,6-dimethylbenzenesulfonamide with glyoxal demonstrated the feasibility of such transformations, although it also highlighted the potential for complex reaction pathways and rearrangements.[9]

Conceptual Reaction Scheme

The condensation of 2,4-dimethylbenzenesulfonamide with an aldehyde, for instance, would likely proceed through the initial formation of a hemiaminal intermediate, which could then dehydrate to form an N-sulfonylimine. The specific outcome would be highly dependent on the reaction conditions and the nature of the aldehyde.

Considerations for Protocol Development

-

Catalyst: Strong Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) are typically required to promote the condensation.

-

Solvent: The choice of solvent is crucial and can influence the reaction outcome. Aprotic solvents or, in some cases, the acid itself can be used as the reaction medium.

-

Temperature: Reaction temperatures may need to be elevated to overcome the activation energy barrier, especially with a sterically hindered sulfonamide.

-

Substrate Scope: The reactivity of the aldehyde component will significantly impact the success of the condensation. Electron-deficient aldehydes are generally more reactive towards nucleophilic attack.

Due to the limited specific literature on condensation reactions of 2,4-dimethylbenzenesulfonamide, researchers are encouraged to draw upon protocols for similar sulfonamides and perform careful optimization of reaction conditions.

Safety and Handling

2,4-Dimethylbenzenesulfonamide should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[2] It also causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

2,4-Dimethylbenzenesulfonamide is a reagent with demonstrated and potential utility in organic synthesis. Its application as a precursor to a robust amine protecting group and as a building block for medicinally relevant sulfonylureas highlights its value. While its role in condensation reactions is less explored, the existing literature on related compounds suggests opportunities for further investigation and application. As the demand for novel synthetic methodologies and complex molecular architectures continues to grow, the strategic application of versatile reagents like 2,4-dimethylbenzenesulfonamide will undoubtedly play an increasingly important role in advancing the frontiers of chemical synthesis.

References

- US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents. (n.d.).

-

2,4-Dimethylbenzenesulfonamide. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

-

Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. (2012). Beilstein Journal of Organic Chemistry, 8, 1236–1242. [Link]

- CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride - Google Patents. (n.d.).

-

Tanwar, D. K., Ratan, A., & Gill, M. S. (2017). A facile synthesis of sulfonylureas via water assisted preparation of carbamates. Organic & Biomolecular Chemistry, 15(43), 9193–9199. [Link]

-

Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap. (n.d.). Retrieved January 30, 2026, from [Link]

-

Korchagina, D. V., et al. (2021). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Molecules, 26(11), 3328. [Link]

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthesis and biological evaluation of sulfonylurea and thiourea derivatives substituted with benzenesulfonamide groups as potential hypoglycemic agents. (2009). Bioorganic & Medicinal Chemistry, 17(12), 4097-4104. [Link]

- EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents. (n.d.).

-

Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]

-

Practical Sulfonylation of Amines with 4‐Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. (2007). Synthetic Communications, 37(13), 2155-2162. [Link]

-

Xu, S., & Cui, S. (2021). SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides. Organic Letters, 23(13), 5197–5202. [Link]

-

Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2026, from [Link]

-

2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis. (1971). The Journal of Organic Chemistry, 36(24), 3843-3849. [Link]

-

p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. (2014, March 10). Retrieved January 30, 2026, from [Link]

-

A Process For Preparing 2,4 Dimethylthiophenol - Quick Company. (n.d.). Retrieved January 30, 2026, from [Link]

-

Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. (n.d.). Retrieved January 30, 2026, from [Link]

-

Isocyanates as Precursors to Biomedical Polyurethanes - Aidic. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications [organic-chemistry.org]

- 3. US20090306391A1 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 4. EP2035465A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. SuFExable Isocyanides for Ugi Reaction: Synthesis of Sulfonyl Fluoro Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Synthesis of N-(aryl)arylsulfonamides using 2,4-Dimethylbenzenesulfonamide

Introduction: The Enduring Importance of the Sulfonamide Moiety

The N-(aryl)arylsulfonamide scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its prevalence in a wide array of pharmaceuticals, including antibacterial agents, HIV protease inhibitors, and anticancer drugs, underscores the critical need for robust and versatile synthetic methodologies.[3] This application note provides detailed protocols for the synthesis of N-(aryl)arylsulfonamides, with a specific focus on leveraging the readily available and versatile starting material, 2,4-Dimethylbenzenesulfonamide. We will explore two powerful and widely adopted catalytic systems: the copper-catalyzed Ullmann-type condensation and the palladium-catalyzed Buchwald-Hartwig amination.

The choice of 2,4-Dimethylbenzenesulfonamide as the sulfonamide source is strategic. The methyl groups on the aromatic ring can influence the electronic properties and solubility of the final product, and their presence provides useful handles for spectroscopic characterization. Furthermore, understanding the nuances of its reactivity in these coupling reactions allows for broader application to other substituted sulfonamides.

This guide is intended for researchers, scientists, and professionals in drug development, offering not just step-by-step instructions, but also the underlying chemical principles and troubleshooting guidance to ensure successful and reproducible outcomes.

Reagents and Materials

Sourcing high-purity reagents is paramount for the success of these catalytic reactions. The following table provides a comprehensive list of necessary chemicals and suggested suppliers.

| Reagent | CAS Number | Recommended Purity | Notes |

| 2,4-Dimethylbenzenesulfonamide | 6331-70-0 | >98% | Starting sulfonamide. |

| Aryl Halide (e.g., Iodobenzene) | 591-50-4 | >99% | Coupling partner. Bromides and chlorides can also be used, may require different conditions. |

| Copper(I) Iodide (CuI) | 7681-65-4 | 99.99% (trace metals basis) | Catalyst for Ullmann-type coupling.[4] |

| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 99.9% (trace metals basis) | Catalyst precursor for Buchwald-Hartwig coupling.[5] |

| Xantphos | 161265-03-8 | >98% | Ligand for Buchwald-Hartwig coupling.[6][7] |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | >99.5% | Base for Ullmann-type coupling. |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | >99% | Base for Buchwald-Hartwig coupling.[8] |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous, >99.8% | Solvent for Ullmann-type coupling.[8] |

| Toluene | 108-88-3 | Anhydrous, >99.8% | Solvent for Buchwald-Hartwig coupling. |

| Ethyl Acetate | 141-78-6 | ACS Grade | For extraction. |

| Brine (Saturated NaCl solution) | N/A | N/A | For workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | ACS Grade | For drying organic layers. |

| Silica Gel | 63231-67-4 | 230-400 mesh | For column chromatography. |

Detailed Experimental Protocols

Protocol 1: Copper-Catalyzed Ullmann-Type N-Arylation

This protocol is based on the classical Ullmann condensation, a reliable and cost-effective method for forming C-N bonds.[9][10]

Rationale: Copper(I) iodide is an inexpensive and effective catalyst for the N-arylation of sulfonamides.[11] The reaction is typically carried out at elevated temperatures to overcome the activation energy of the C-N bond formation. A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the reaction.[8] Potassium carbonate is a suitable base for this transformation.

Experimental Workflow:

Caption: Workflow for Copper-Catalyzed Ullmann-Type N-Arylation.

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-Dimethylbenzenesulfonamide (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous DMF (5 mL) via syringe.

-

Heat the reaction mixture to 110-130 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Once the reaction is complete, cool the mixture to room temperature and quench by adding 10 mL of aqueous ammonia. Stir for 30 minutes.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(aryl)-2,4-dimethylbenzenesulfonamide.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a more modern and often more versatile method for C-N bond formation, tolerating a wider range of functional groups.[12][13]

Rationale: This reaction utilizes a palladium catalyst, typically in the form of a pre-catalyst or generated in situ from a palladium source like Pd(OAc)₂. The key to the success of this reaction is the choice of ligand, which stabilizes the palladium catalyst and facilitates the catalytic cycle. Xantphos is a bulky, electron-rich phosphine ligand with a wide bite angle, which is particularly effective for the coupling of sulfonamides.[7] A stronger base, such as cesium carbonate, is often required for this transformation. Anhydrous toluene is a common solvent for this reaction.

Experimental Workflow:

Caption: Workflow for Palladium-Catalyzed Buchwald-Hartwig N-Arylation.

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-Dimethylbenzenesulfonamide (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 equiv).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture to 90-110 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Wash the filtrate with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(aryl)-2,4-dimethylbenzenesulfonamide.

Mechanism of Reaction

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting.

Copper-Catalyzed Ullmann-Type N-Arylation

The mechanism of the Ullmann condensation is still a subject of some debate, but a plausible catalytic cycle is depicted below.

Caption: Plausible Catalytic Cycle for Ullmann-Type N-Arylation.

The cycle is thought to initiate with the deprotonation of the sulfonamide by the base to form a sulfonamidate anion. This anion then coordinates with the Cu(I) catalyst. Oxidative addition of the aryl halide to the copper center forms a Cu(III) intermediate. Finally, reductive elimination from the Cu(III) complex yields the N-arylated sulfonamide product and regenerates the active Cu(I) catalyst.

Palladium-Catalyzed Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.

Caption: Catalytic Cycle for Buchwald-Hartwig N-Arylation.

The catalytic cycle begins with the oxidative addition of the aryl halide to the active Pd(0) species, forming a Pd(II) complex. The sulfonamide is deprotonated by the base, and the resulting sulfonamidate anion displaces the halide on the palladium center. The final step is reductive elimination from the Pd(II) complex to furnish the desired N-arylated sulfonamide and regenerate the Pd(0) catalyst. The bulky phosphine ligand (L) plays a crucial role in promoting both the oxidative addition and the reductive elimination steps.

Characterization and Data Analysis

Confirmation of the successful synthesis and purity of the N-(aryl)arylsulfonamides can be achieved using standard analytical techniques.

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Appearance of new aromatic signals corresponding to the coupled aryl group. Disappearance of the N-H proton signal of the starting sulfonamide. Characteristic shifts for the methyl groups of the 2,4-dimethylphenyl moiety. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Appearance of new carbon signals in the aromatic region. |

| Mass Spectrometry (MS) | Determination of the molecular weight. | A molecular ion peak corresponding to the calculated mass of the product. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity. | A single major peak indicating a high degree of purity. |

| Melting Point | Physical characterization and purity assessment. | A sharp melting point range is indicative of a pure compound. |

Example Data:

For the product N-(phenyl)-2,4-dimethylbenzenesulfonamide:

| Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI+) m/z |

| 85 | 7.85 (d, J = 8.0 Hz, 1H), 7.25-7.10 (m, 6H), 7.05 (s, 1H), 2.60 (s, 3H), 2.35 (s, 3H) | 262.1 [M+H]⁺ |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product formation | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Incorrect temperature | - Use fresh catalyst and ligands.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use high-purity reagents.- Optimize the reaction temperature. |

| Formation of side products | - Homocoupling of the aryl halide- Decomposition of the catalyst | - Use a slight excess of the sulfonamide.- Ensure the reaction is performed under a strict inert atmosphere. |

| Difficulty in purification | - Co-elution of starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15][16]

-

Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid inhalation of volatile and potentially toxic reagents and solvents.[17][18]

-

Handling of Reagents:

-

2,4-Dimethylbenzenesulfonamide: May cause skin and eye irritation. Avoid inhalation of dust.[14]

-

Copper(I) Iodide: Harmful if swallowed or inhaled. Causes serious eye damage.[4][19][20][21] Avoid creating dust.[4][20][21]

-

Palladium(II) Acetate: May cause an allergic skin reaction. Causes serious eye damage.[5][22][23][24] Handle with care to avoid dust formation.[5][24]

-

Xantphos: May cause respiratory irritation. Handle in a well-ventilated area.[6][16][25]

-

Bases (K₂CO₃, Cs₂CO₃): Corrosive and can cause severe skin and eye damage. Handle with care.

-

Solvents (DMF, Toluene): Flammable and have associated health risks. Avoid inhalation and skin contact.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

-

Organic Chemistry Portal. (n.d.). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Retrieved from [Link]

-

Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(26), 4759–4764. [Link]

-

PubMed. (n.d.). Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. Retrieved from [Link]

-

PubMed. (2019). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Retrieved from [Link]

-

PubMed. (n.d.). N-Arylation of Sulfonamides on Solid Supports. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Retrieved from [Link]

-

National Institutes of Health. (2022). Arylsulfonylacetamides as bifunctional reagents for alkene aminoarylation. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. Retrieved from [Link]

-

PubMed. (2015). Iron-catalyzed N-arylsulfonamide formation through directly using nitroarenes as nitrogen sources. Retrieved from [Link]

-

ResearchGate. (n.d.). N‐arylsulfonamide‐containing commercial drugs. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Xantphos. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts. Retrieved from [Link]

-

(2023). Title Copper catalyzed N-arylation of sulfonamides with aryl bromides under ligand-free conditions. Retrieved from [Link]

-

ResearchGate. (2025). Copper-Catalyzed N-Arylation of Sulfonamides with Aryl Bromides and Iodides Using Microwave Heating. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Retrieved from [Link]

-

ResearchGate. (n.d.). General mechanism for Cu‐catalyzed N‐heteroarylation of sulfonamide. Retrieved from [Link]

-

American Chemical Society. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

-

Wikipedia. (n.d.). Xantphos. Retrieved from [Link]

-

Watson International. (2018). xantphos cas 161265-03-8 msds. Retrieved from [Link]

-

YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. carlroth.com [carlroth.com]

- 7. Xantphos - Wikipedia [en.wikipedia.org]

- 8. repository.nie.edu.sg [repository.nie.edu.sg]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]

- 12. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. fishersci.at [fishersci.at]

- 20. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 21. carlroth.com [carlroth.com]

- 22. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 24. aksci.com [aksci.com]

- 25. watson-int.com [watson-int.com]

Application Notes & Protocols: 2,4-Dimethylbenzenesulfonamide as a Robust and Versatile Protecting Group for Amines

Introduction: Navigating the Landscape of Amine Protection

In the intricate field of multi-step organic synthesis, particularly within pharmaceutical and materials science, the judicious selection of protecting groups is paramount to success. Amines, being nucleophilic and often basic, require temporary masking to prevent unwanted side reactions.[1] While a plethora of amine protecting groups exist, ranging from carbamates like Boc and Cbz to simple amides, sulfonamides stand out for their exceptional stability.[1][2][3] This robustness, however, has historically presented a significant challenge: their cleavage often necessitates harsh conditions that are incompatible with complex molecular architectures.[2][4]

This guide focuses on the 2,4-dimethylbenzenesulfonyl group (DMSYL or DMS), derived from 2,4-dimethylbenzenesulfonamide, as a highly effective and strategically advantageous protecting group for primary and secondary amines. We will delve into the causality behind its application, detailing its installation, stability profile, and, most critically, the diverse and often mild conditions for its removal. The DMSYL group offers a compelling balance of high stability and versatile cleavage options, making it a valuable tool for the modern synthetic chemist.

Core Principles: Why Choose the 2,4-Dimethylbenzenesulfonyl Group?

The decision to employ the DMSYL group is rooted in its distinct chemical properties, which offer strategic advantages over more common protecting groups.

-

Exceptional Stability: The electron-donating nature of the two methyl groups on the aromatic ring enhances the stability of the sulfonamide bond. This makes the DMSYL-protected amine resilient to a wide array of reaction conditions, including many acidic and basic environments, as well as various oxidative and reductive transformations where other groups might fail. This inertness allows for extensive molecular modifications on other parts of the substrate without disturbing the protected amine.

-

Facile Installation: The protecting group is readily introduced by reacting the target amine with 2,4-dimethylbenzenesulfonyl chloride, a commercially available or easily prepared reagent.[5] The reaction proceeds under standard, mild conditions, typically employing a non-nucleophilic base to scavenge the HCl byproduct.[6]

-

Versatile Cleavage Pathways: The true power of the DMSYL group lies in its deprotection versatility. While notoriously stable, the N-S bond can be cleaved under a variety of reductive conditions, offering orthogonality to many acid- and base-labile protecting groups.[7][8][9] This allows for precise, selective deprotection in the presence of other sensitive functionalities, a critical requirement in complex total synthesis and drug development.

Experimental Workflows and Mechanisms

A successful protection/deprotection strategy relies on a clear understanding of the underlying chemical transformations.

Mechanism of Protection

The formation of the sulfonamide bond is a straightforward nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic sulfur atom of the 2,4-dimethylbenzenesulfonyl chloride. The subsequent loss of a chloride ion and a proton (abstracted by a base) yields the stable sulfonamide.

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific substrate and scale.

Protocol 1: Protection of a Primary Amine with 2,4-Dimethylbenzenesulfonyl Chloride

This protocol describes a general procedure for the protection of a primary amine. It can be adapted for secondary amines, though reaction times may be longer.

Materials:

-

Primary amine (1.0 equiv)

-

2,4-Dimethylbenzenesulfonyl chloride (1.1 equiv)

-

Pyridine or Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine or TEA (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

-

In a separate flask, dissolve 2,4-dimethylbenzenesulfonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C (ice bath).

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization to yield the pure 2,4-dimethylbenzenesulfonamide.